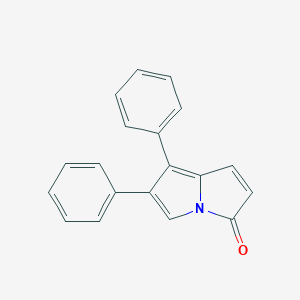

6,7-Diphenyl-3-pyrrolizinone

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-diphenylpyrrolizin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-18-12-11-17-19(15-9-5-2-6-10-15)16(13-20(17)18)14-7-3-1-4-8-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXPFBLHYYSSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=C2C4=CC=CC=C4)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147165 | |

| Record name | 6,7-Diphenyl-3-pyrrolizinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105508-08-5 | |

| Record name | 6,7-Diphenyl-3-pyrrolizinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105508085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Diphenyl-3-pyrrolizinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7 Diphenyl 3 Pyrrolizinone and Its Derivatives

Classical Approaches to Pyrrolizinone Core Construction

Classical synthetic strategies have long provided the fundamental tools for constructing the bicyclic pyrrolizinone system. These methods often rely on the formation of key carbon-carbon and carbon-nitrogen bonds through well-established reaction pathways.

Condensation reactions and various cycloaddition strategies represent one of the primary approaches to assembling the pyrrolizidine (B1209537) and pyrrolizinone skeletons. researchgate.netresearchgate.net These reactions are powerful tools for building the fused-ring system from simpler, acyclic or monocyclic precursors. Among the most utilized methods are [3+2] cycloaddition reactions, which involve the reaction of a three-atom component with a two-atom component to form a five-membered ring. mdpi.com

A common strategy involves the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated in situ from the decarboxylative condensation of α-amino acids like proline with aldehydes. beilstein-journals.org These dipoles then react with suitable dipolarophiles, such as activated alkenes, to construct the pyrrolidine (B122466) ring that forms part of the pyrrolizinone core. beilstein-journals.orgrsc.org For instance, a general approach involves generating azomethine ylides from the condensation of an amino acid with an aldehyde, which then undergoes intermolecular cycloaddition with a dipolarophile to produce bicyclic amines. rsc.org Another variation employs the cycloaddition of cyclic nitrones derived from proline with an appropriate dipolarophile, followed by a reductive cleavage and cyclization process to yield the bicyclic pyrrolizidinone skeleton. researchgate.net These methods are highly valued for their ability to control stereochemistry and build molecular complexity efficiently. researchgate.net

Intramolecular carbenoid reactions provide an elegant and efficient pathway to the pyrrolizinone core. researchgate.net This strategy typically involves the generation of a reactive carbenoid species from a diazo compound, which is suitably positioned to undergo an intramolecular insertion into a C-H bond or addition across a double bond of the pyrrole (B145914) ring. nih.gov

A well-established example is the copper-catalyzed thermal decomposition of 1-diazo-3-(pyrrol-1-yl)-2-propanone. researchgate.netacs.org In this reaction, the diazo ketone precursor, upon treatment with a copper catalyst, generates a carbenoid intermediate. This intermediate then undergoes a cyclization reaction to furnish the 1,2-dihydro-3H-pyrrolizin-3-one skeleton. researchgate.netacs.org Similarly, the decomposition of ethyl 2-diazo-4-(pyrrol-1-yl)butanoate, promoted by copper ions or boron trifluoride, can produce the corresponding pyrrolizine derivative. cdnsciencepub.com These reactions are advantageous as they can form the bicyclic system in a single, efficient step from a specifically designed linear precursor. nih.gov

Contemporary and Advanced Synthetic Protocols

Modern synthetic chemistry has introduced a variety of advanced techniques that offer improvements in efficiency, selectivity, and environmental compatibility over classical methods. These include catalyst-free reactions, sophisticated metal-catalyzed transformations, and the use of microwave irradiation to accelerate reactions.

Remarkably, highly functionalized pyrrolizinone skeletons can be synthesized in a single step without the need for a catalyst. thieme-connect.comyyu.edu.tr A notable catalyst-free approach involves the reaction of 1H-Pyrrole with lactone-type 2,3-furandione (B3054831) derivatives. researchgate.netthieme-connect.com This reaction proceeds smoothly in an anhydrous solvent like diethyl ether at room temperature, yielding a diverse range of pyrrolizinone derivatives. thieme-connect.comresearchgate.net The method is versatile, allowing for the incorporation of various substituents, including phenyl, substituted phenyl, thienyl, and trifluoromethyl groups, with purified yields reaching up to 91%. thieme-connect.comyyu.edu.tr This process has been successfully performed on a gram scale, demonstrating its practical utility. thieme-connect.comthieme-connect.com

| Reactant 1 | Reactant 2 (Furandione Derivative) | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1H-Pyrrole | 4-Benzoyl-5-phenyl-2,3-furandione | Anhydrous Et₂O | Room Temperature | 2-Benzoyl-1-phenyl-3H-pyrrolizin-3-one | 81% |

| 1H-Pyrrole | 4-Benzoyl-5-(p-tolyl)-2,3-furandione | Anhydrous Et₂O | Room Temperature | 2-Benzoyl-1-(p-tolyl)-3H-pyrrolizin-3-one | 85% |

| 1H-Pyrrole | 4-Benzoyl-5-(4-methoxyphenyl)-2,3-furandione | Anhydrous Et₂O | Room Temperature | 2-Benzoyl-1-(4-methoxyphenyl)-3H-pyrrolizin-3-one | 91% |

Transition-metal catalysis offers powerful and versatile strategies for synthesizing complex heterocyclic frameworks like pyrrolizinones. researchgate.netresearchgate.net These methods include various cyclizations and annulation reactions that can efficiently construct the fused-ring system. nih.govmdpi.comacsgcipr.org

A highly relevant example for the synthesis of a direct precursor to the target compound is the palladium(0)-catalyzed Suzuki–Miyaura coupling. This reaction has been used to create ethyl 6,7-diphenyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate. beilstein-journals.org The process involves the coupling of a di-halogenated dihydropyrrolizine precursor with phenylboronic acid, efficiently installing the two phenyl groups at the 6- and 7-positions in a single transformation with high yield. beilstein-journals.org

Furthermore, copper-catalyzed radical cascade cyclizations have emerged as a sophisticated method for building complex nitrogen-containing heterocycles. nih.govrsc.orgrsc.org These reactions often proceed through a sequence involving the generation of a radical species, which then initiates an intramolecular cyclization cascade. rsc.orgmdpi.com For example, copper catalysts can facilitate the cyclization of tryptamine (B22526) derivatives or N-phenylpent-4-enamides to form various fused heterocyclic systems. nih.govmdpi.com While direct application to 6,7-diphenyl-3-pyrrolizinone is not explicitly detailed, these advanced methods represent the cutting edge of heterocyclic synthesis and hold potential for future applications.

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and improving yields. nih.gov This technology has been successfully applied to the synthesis of dihydropyrrolizine derivatives, which are close structural relatives and potential precursors to pyrrolizinones. beilstein-journals.orgbeilstein-journals.org

A wide array of N-(ethoxycarbonylmethyl)enaminones can be cyclized in the presence of silica (B1680970) gel to produce ethyl 6-(hetero)aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylates. beilstein-journals.orgbeilstein-journals.org When heated by microwave irradiation in a solvent such as xylene at 150 °C, these reactions are often complete within minutes, with yields generally exceeding 75%. beilstein-journals.org This rapid and efficient protocol provides quick access to multifunctionalized dihydropyrrolizines, which can be further elaborated, for example, through the aforementioned Suzuki coupling to install diphenyl substituents. beilstein-journals.org

| Substrate (Enaminone) | Promoter/Solvent | Microwave Conditions | Product | Yield |

|---|---|---|---|---|

| (E)-ethyl 2-[2-(2-oxo-2-phenylethylidene)pyrrolidin-1-yl]acetate | Silica gel / Xylene | 150 °C, 10 min | Ethyl 6-phenyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate | 87% |

| (E)-ethyl 2-[2-(2-(4-bromophenyl)-2-oxoethylidene)pyrrolidin-1-yl]acetate | Silica gel / Xylene | 150 °C, 10 min | Ethyl 6-(4-bromophenyl)-2,3-dihydro-1H-pyrrolizine-5-carboxylate | 85% |

| (E)-ethyl 2-[2-(2-(naphthalen-2-yl)-2-oxoethylidene)pyrrolidin-1-yl]acetate | Silica gel / Xylene | 150 °C, 10 min | Ethyl 6-(naphthalen-2-yl)-2,3-dihydro-1H-pyrrolizine-5-carboxylate | 89% |

Tandem Reaction Sequences (e.g., Cross Metathesis/Cycloaromatization/Hydrolysis/Intramolecular Friedel-Crafts Alkylation)

A potent and pot-economical strategy for synthesizing dihydropyrrolizinone derivatives involves a multi-step tandem reaction sequence. This approach combines several transformations in a single reaction vessel, which streamlines the synthetic process by reducing the need for intermediate purification steps, thus saving time and minimizing chemical waste. researchgate.net

A notable example is the synthesis of fluorinated dihydropyrrolizinones, which begins with fluorinated enamino amides and conjugated ketones. researchgate.net The sequence is initiated by a cross-metathesis (CM) reaction, followed by a tandem sequence comprising cycloaromatization, enamine hydrolysis, and an intramolecular Friedel-Crafts (IFC) alkylation. researchgate.netresearchgate.net This four-reaction sequence proceeds in good yields, typically ranging from 35% to 67%. While this method has been demonstrated effectively with aliphatic conjugated ketones in a one-pot fashion, the use of aromatic enones as reaction partners requires the cross-metathesis step to be performed separately. researchgate.net

The final, crucial step of this sequence is the intramolecular Friedel-Crafts alkylation, which forges the bicyclic pyrrolizinone core. This cyclization can be promoted by Brønsted acids. nih.gov Attempts to render this tandem protocol enantioselective using chiral catalysts, such as (R)-BINOL-derived N-triflyl phosphoramides, have been made, achieving moderate levels of enantioselectivity. nih.gov

Utilization of Enaminones and Proline Derivatives as Synthetic Precursors

The pyrrolizinone skeleton can be efficiently constructed using enaminones and proline derivatives as key starting materials through various synthetic protocols.

One effective method involves a one-pot, three-component reaction facilitated by microwave irradiation. This approach brings together proline, an aromatic aldehyde, and a 1,3-diketone (such as 2-arylmethylene-indene-1,3-dione or 4-hydroxycoumarin) in a solvent like 1,4-dioxane (B91453) or xylene. researchgate.netresearchgate.netnih.gov This method provides rapid access to a variety of multi-functionalized pyrrolizinones and their reduced pyrrolizidine counterparts. researchgate.netresearchgate.net

Enaminones also serve as versatile precursors for the synthesis of related dihydropyrrolizine structures. For instance, they can be used to generate dihydropyrrolizine esters, demonstrating their utility as building blocks for this heterocyclic system.

Stereoselective Synthesis and Diastereomeric Control

Achieving stereochemical control is a critical aspect of synthesizing complex molecules like pyrrolizinones, which can possess multiple stereocenters. The absolute and relative configuration of these centers significantly influences the molecule's biological activity.

Strategies for Stereochemical Control in Pyrrolizinone Formation

The stereoselective synthesis of pyrrolizinones and related pyrrolizidine structures relies on several key strategies to control the three-dimensional arrangement of atoms. These strategies can be broadly categorized as substrate control, reagent control, and catalyst control. numberanalytics.comnih.gov

Substrate Control: This strategy utilizes the existing stereochemistry within the starting material to direct the formation of new stereocenters. The inherent conformational preferences and steric hindrance of a chiral substrate can guide incoming reagents to a specific face of the molecule, thereby influencing the stereochemical outcome of the reaction. nih.gov

Reagent Control: Chiral reagents or auxiliaries can be employed to introduce stereoselectivity. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic sequence to direct the stereoselective formation of a new stereocenter. After serving its purpose, the auxiliary is removed.

Catalyst Control: The use of chiral catalysts is a powerful method for achieving high levels of stereoselectivity. numberanalytics.com In the context of pyrrolizidine synthesis, L-proline functionalized magnetic nanorods have been used as a recyclable, heterogeneous catalyst in three-component reactions to produce spirocyclic pyrrolizidines with high diastereoselectivity. nih.govrsc.org Similarly, organocatalysis, for instance using N-heterocyclic carbenes, can create multiple consecutive stereocenters in cascade reactions that form related heterocyclic systems with excellent diastereo- and enantioselectivities. nih.gov

These strategies are often applied in key bond-forming reactions such as cycloadditions, Michael additions, and alkylations to construct the pyrrolizinone core with the desired stereochemistry. researchgate.net

Investigation of Diastereoselectivity in Heterogeneous Hydrogenation Processes

The hydrogenation of the pyrrolizin-3-one core to form the saturated pyrrolizidin-3-one skeleton is a common transformation. When the starting pyrrolizinone is substituted, particularly at the C1 or C7 position, this reduction can create a new stereocenter, making the control of diastereoselectivity crucial.

Research has shown that pyrrolizin-3-ones can be readily hydrogenated to their hexahydro derivatives (pyrrolizidin-3-ones) using heterogeneous catalysts. nih.gov The diastereoselectivity of this process is highly dependent on the choice of catalyst and solvent. Good diastereoselectivity, with ratios up to >97:3, can be achieved when the pyrrolizin-3-one is substituted at a single position (C1 or C7). However, if both positions are substituted, the selectivity tends to decrease. nih.gov

Detailed studies on the hydrogenation of 1-substituted pyrrolizin-3-ones have revealed the significant influence of the reaction conditions on the diastereomeric ratio of the products. The choice of both the metal catalyst and the solvent system plays a pivotal role in determining which diastereomer is formed preferentially. rsc.org For example, changing the catalyst from a Palladium-based one to a Rhodium-based one can invert or significantly alter the diastereomeric ratio.

The following table summarizes the experimental findings on the diastereoselectivity of the hydrogenation of 1-hydroxy-1,2-dihydro-7-methylpyrrolizin-3-one, showcasing the impact of different catalysts and solvents.

| Catalyst | Solvent | Diastereomeric Ratio (cis:trans) |

| 5% Pd-C | Ethanol | 40:60 |

| 5% Rh-Al₂O₃ | Ethyl acetate | 72:28 |

| 5% Rh-C | Ethyl acetate | 83:17 |

| 5% Rh-C | Ethanol | 79:21 |

Data sourced from supporting information of a study by Despinoy and McNab. rsc.org

These findings underscore the importance of empirical screening of reaction conditions to optimize the stereochemical outcome in the synthesis of substituted pyrrolizidinones. nih.gov The preferential adsorption of the substrate onto the catalyst surface from the less hindered side is often cited as the reason for the observed diastereoselectivity. ethz.ch

Chemical Reactivity and Derivatization Strategies

Functionalization of the Pyrrolizinone Core

The functionalization of the phenyl rings on the 6,7-diphenyl-3-pyrrolizinone core can be achieved through two primary strategies: de novo synthesis using pre-functionalized building blocks or post-synthetic modification of the intact scaffold.

De Novo Synthesis: This approach involves incorporating substituted phenyl groups during the initial construction of the pyrrolizinone skeleton. For instance, pyrrolizinone derivatives with various substituents on the phenyl rings (such as thiophene, -CF3, naphthalene) have been synthesized by reacting 1H-pyrrole with 2,3-furandione (B3054831) derivatives bearing these modified phenyl groups. researchgate.net This method allows for precise control over the position and nature of the substituent.

Post-Synthetic Modification: Direct functionalization of the phenyl rings on the pre-formed this compound is also possible, leveraging established aromatic substitution reactions. The phenyl rings possess significant reactivity, enabling a variety of functionalization pathways. the-innovation.org Although specific studies on this compound are limited, analogous transformations on other phenyl-containing structures provide a strong precedent. For example, methods for the para-C–H functionalization of alkyl benzene (B151609) derivatives have been developed, which could potentially be adapted. chemrxiv.org Common electrophilic aromatic substitution reactions like nitration or halogenation could introduce nitro (NO₂) or halo groups, which can then be transformed into other functionalities. For example, a nitro group can be reduced to an amine (NH₂), which can then participate in a wide range of further reactions. Research on related compounds has shown that functional groups like nitro (NO₂) and cyano (CN) can be successfully introduced onto a phenyl ring within a larger heterocyclic structure. nih.gov

Table 1: Strategies for Phenyl Ring Functionalization

| Strategy | Description | Example Reaction | Potential Substituents |

| De Novo Synthesis | Use of substituted starting materials to build the pyrrolizinone core. | Reaction of pyrrole (B145914) with a substituted 2,3-furandione. researchgate.net | Thiophene, -CF3, Naphthalene, Ester |

| Post-Synthetic Modification | Direct chemical reaction on the phenyl rings of the formed scaffold. the-innovation.org | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation). | -NO₂, -CN, Halogens (Br, Cl) |

The nitrogen atom within the pyrrolizinone core, while part of a lactam (cyclic amide) system, retains sufficient nucleophilicity to undergo chemical modification. vulcanchem.com This site is crucial for altering the electronic properties and steric profile of the molecule.

Common modifications include N-alkylation and N-acylation. These reactions typically proceed by treating the pyrrolizinone with an appropriate electrophile (e.g., an alkyl halide or acyl chloride) often in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. The generation of N-acyliminium ions from such systems is a key strategy, as these highly electrophilic intermediates can undergo further reactions, such as nucleophilic additions, to create more complex structures. researchgate.netresearchgate.net While direct examples on this compound are not extensively documented, the reactivity of the nitrogen in the general pyrrolizinone scaffold is well-established. researchgate.netbeilstein-journals.org Chemical modifications involving reactive oxygen and nitrogen species can also alter the properties of nitrogen-containing heterocycles. nih.govtaylorfrancis.com

The endocyclic carbonyl group at the 3-position is a key hub for reactivity in the this compound molecule. It behaves as a typical ketone and is susceptible to a variety of nucleophilic addition and reduction reactions. vulcanchem.comchemrevise.org

Reduction: The carbonyl group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemrevise.orgnottingham.ac.uksavemyexams.comwikipedia.org This transformation introduces a new chiral center and a hydroxyl group that can be used for further derivatization.

Nucleophilic Addition: The electrophilic carbon of the carbonyl group readily reacts with various nucleophiles. researchgate.net For example, Grignard reagents (R-MgBr) can add to the carbonyl to form tertiary alcohols. researchgate.net Similarly, the addition of hydrogen cyanide (HCN) can yield a cyanohydrin, introducing a nitrile group that can be further hydrolyzed to a carboxylic acid. chemrevise.org

Condensation Reactions: The ketone can participate in condensation reactions with amine derivatives. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) is a classic test for carbonyls and would form a corresponding hydrazone derivative. chemrevise.org

Table 2: Selected Reactions at the Carbonyl Group

| Reaction Type | Reagent(s) | Product Type |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) savemyexams.comwikipedia.org | Secondary Alcohol nottingham.ac.uk |

| Grignard Reaction | Alkyl/Aryl Magnesium Halide (R-MgX) researchgate.net | Tertiary Alcohol |

| Cyanohydrin Formation | Sodium Cyanide (NaCN), Acid chemrevise.org | Cyanohydrin |

| Condensation | 2,4-Dinitrophenylhydrazine chemrevise.org | Hydrazone |

Ring Transformations and Rearrangements

Beyond simple functionalization, the pyrrolizinone core can undergo more profound structural changes through rearrangements and ring transformations, often triggered by thermal or photochemical stimuli. slideshare.netyoutube.com

Pericyclic reactions, such as sigmatropic shifts and electrocyclic reactions, represent a powerful class of transformations for rearranging the pi-electron system of the pyrrolizinone core. researchgate.net

Sigmatropic Shifts: These are intramolecular reactions where a sigma bond migrates across a conjugated pi-system. wikipedia.orglibretexts.orgyoutube.com For example, a researchgate.netresearchgate.net-sigmatropic shift could involve the migration of a substituent from one position of the ring system to another. youtube.com While specific examples involving this compound are scarce, the general principles of pericyclic reactions are applicable to such conjugated systems. liverpool.ac.uk

Electrocyclic Reactions: These reactions involve the interconversion of a conjugated polyene and a cyclic compound, forming or breaking a sigma bond at the termini of the pi-system. utexas.eduwikipedia.orguniurb.it The pyrrolizinone ring system, under thermal or photochemical conditions, could potentially undergo electrocyclic ring-opening to form a transient, highly reactive intermediate, which could then be trapped or undergo further reactions. wikipedia.orguchicago.eduspcmc.ac.in For instance, the thermal ring-opening of related benzocyclobutene systems to generate reactive ortho-quinodimethane intermediates is a well-established strategy in synthesis. wikipedia.org

The five- and six-membered rings of the pyrrolizinone skeleton can potentially be induced to expand or contract, leading to novel heterocyclic systems. wikipedia.orgmsu.edu

Ring Contraction: These reactions reduce the size of a ring, often driven by the formation of a more stable intermediate or product. researchgate.netchemistrysteps.comyoutube.com A common example is the Favorskii rearrangement, where α-halo ketones rearrange to form carboxylic acid derivatives with a contracted ring system. msu.educhemistrysteps.com If this compound were to be halogenated at the C2-position, treatment with a base could potentially trigger such a rearrangement. researchgate.net

Ring Expansion: Conversely, ring expansion reactions increase ring size. wikipedia.org Methods like the Tiffeneau–Demjanov rearrangement, which involves the diazotization of an amino alcohol, can expand a ring by one carbon. wikipedia.org While applying these methods directly to the complex pyrrolizinone core would require a multi-step synthetic sequence, they represent viable theoretical pathways for skeletal diversification.

Tautomeric Equilibria in Pyrrolizinone Systems (e.g., Keto-Enol Tautomerism)

Tautomerism, the chemical equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for the reactivity and properties of heterocyclic compounds. fiveable.meresearchgate.net In the context of pyrrolizinone systems, such as this compound, the most pertinent form of tautomerism is keto-enol tautomerism. This process involves the migration of a proton and the shifting of bonding electrons, resulting in an equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond). fiveable.melibretexts.org

The position of the tautomeric equilibrium is dictated by the relative thermodynamic stabilities of the keto and enol tautomers. libretexts.org Several factors can influence this balance, including the nature of substituents, solvent polarity, temperature, and the potential for intramolecular hydrogen bonding and extended conjugation. fiveable.me While the keto form is generally more stable for simple carbonyl compounds, the enol form can be significantly stabilized in certain structural contexts. libretexts.org

For a generic 3-pyrrolizinone system, the keto-enol equilibrium can be depicted as follows:

Figure 1: General representation of keto-enol tautomerism in a 3-pyrrolizinone system.

The presence of the diphenyl substitution at the 6- and 7-positions of the pyrrolizinone core can be expected to influence the electronic properties of the ring system, which in turn could affect the tautomeric equilibrium. However, specific research on the tautomerism of this compound is not extensively documented in publicly available literature. Therefore, the discussion of its tautomeric behavior is largely based on established principles of keto-enol tautomerism and studies of related heterocyclic systems. acs.orgresearchgate.net

The enol form can be stabilized through the formation of an extended conjugated π-system, which may involve the phenyl substituents. The aromaticity of the pyrrole ring can also play a crucial role in favoring one tautomer over the other. fiveable.me

The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed mechanism: Involves protonation of the carbonyl oxygen followed by deprotonation at the α-carbon. libretexts.org

Base-catalyzed mechanism: Proceeds via deprotonation at the α-carbon to form an enolate ion, which is then protonated on the oxygen atom. libretexts.org

The study of tautomeric equilibria is heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govbeilstein-journals.org The distinct chemical environments of the protons and carbons in the keto and enol forms give rise to different signals in ¹H and ¹³C NMR spectra. For instance, the enolic hydroxyl proton has a characteristic chemical shift, and the sp²-hybridized carbons of the enol differ from the sp³-hybridized α-carbon and the carbonyl carbon of the keto form.

The following table provides a hypothetical illustration of the expected NMR chemical shift differences for the core atoms involved in the tautomerism of a 3-pyrrolizinone system. The actual values for this compound would require experimental verification.

| Atom | Keto Form | Enol Form | Expected ¹³C NMR Shift (ppm) | Expected ¹H NMR Shift (ppm) |

| C=O | ✓ | ~190-205 | ||

| C-OH | ✓ | ~160-175 | ||

| α-CH₂ | ✓ | ~30-40 | ~3.0-4.0 | |

| =CH | ✓ | ~90-100 | ~5.0-6.0 | |

| OH | ✓ | ~10-15 (variable) |

This interactive table illustrates the hypothetical NMR data for the keto and enol tautomers of a 3-pyrrolizinone system. The values are estimates based on general principles and data for related structures. researchgate.netnih.gov

In solution, the ratio of keto to enol tautomers can be determined by integrating the signals corresponding to each form in the NMR spectrum. beilstein-journals.org The solvent can have a profound effect on this ratio. Polar, protic solvents may favor the keto form by hydrogen bonding with the carbonyl group, while nonpolar solvents might favor the more internally hydrogen-bonded enol form, if applicable.

While detailed experimental studies on the tautomeric equilibrium of this compound are scarce, the principles governing keto-enol tautomerism in related heterocyclic systems suggest that a dynamic equilibrium between the keto and enol forms is likely to exist. rsc.orgbeilstein-journals.org The precise position of this equilibrium would be a complex function of the electronic effects of the diphenyl substituents and the experimental conditions.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the connectivity and spatial arrangement of atoms within a molecule in solution. For a comprehensive analysis, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is utilized.

In the case of the analogue, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the ¹H-NMR spectrum provides crucial information about the proton environment. For instance, the methyl group protons appear as a doublet, indicating coupling to a neighboring proton. The protons on the pyrrole (B145914) and pyridazine (B1198779) rings exhibit distinct chemical shifts and coupling patterns (doublets and double quartets), which allows for their precise assignment within the heterocyclic framework.

The ¹³C-NMR spectrum complements the proton data by providing the chemical shifts of each carbon atom, confirming the carbon skeleton of the molecule.

To unravel the intricate network of covalent bonds and through-space interactions, a series of two-dimensional (2D) NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a molecule like a diphenyl-substituted pyrrolizinone, COSY would reveal the connectivity of protons within the pyrrole and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, in a substituted pyrrolizinone, HMBC would show correlations between the protons on the phenyl rings and the carbons of the pyrrolizinone core, confirming their point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the relative stereochemistry and conformation of a molecule. For a diphenyl-substituted system, NOESY could reveal the spatial proximity of the phenyl ring protons to the protons of the heterocyclic core, providing insights into the preferred rotational conformation of the phenyl groups.

Table 1: Representative ¹H-NMR Data for 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.62 | d | 0.7 |

| H-5 | 6.67 | d | 4.3 |

| H-6 | 6.47 | dq | 4.3, 0.7 |

| H-3 | 6.82 | d | 9.3 |

| H-4 | 7.72 | d | 9.3 |

While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. This technique is particularly valuable when single crystals suitable for X-ray diffraction cannot be obtained. For heterocyclic compounds, ssNMR can be used to determine the number of crystallographically independent molecules in the unit cell and to probe intermolecular interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to overcome the line broadening effects observed in solids.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For the analogue 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, single-crystal X-ray diffraction analysis revealed that the molecule crystallizes in the P21/c space group with four molecules in the unit cell. The analysis confirmed the planar conformation of the pyrrolo[1,2-b]pyridazine (B13699388) ring system. A key finding from the crystal structure is the observation of π-π stacking interactions between adjacent molecules, with an interplanar spacing of 3.400 Å. This type of interaction is crucial for understanding the solid-state packing and can influence the material's electronic and optical properties.

Table 2: Selected Crystallographic Data for 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8568(1) |

| b (Å) | 11.0690(3) |

| c (Å) | 26.4243(7) |

| β (°) | 92.777(1) |

| Z | 4 |

Advanced Electronic Spectroscopy

Advanced electronic spectroscopy techniques probe the electronic transitions within a molecule, providing valuable information about its electronic structure and orbital energies.

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. This technique is particularly sensitive to the electronic structure of chromophores and can reveal electronic transitions that are weak or hidden in conventional UV-Vis absorption spectra. For complex aromatic and heterocyclic systems, MCD can provide insights into the symmetry of the electronic states and the nature of the molecular orbitals involved in the transitions.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) absorption spectroscopy measures the absorption of light as a function of wavelength. The absorption bands correspond to electronic transitions from the ground state to various excited states. The position (λmax) and intensity (molar absorptivity, ε) of these bands are characteristic of the molecule's chromophore. For diphenyl-substituted pyrrolizinones, the UV-Vis spectrum would be dominated by π-π* transitions within the extended conjugated system of the heterocyclic core and the phenyl rings. The substitution pattern on the phenyl rings and the nature of the heterocyclic system would significantly influence the energy and intensity of these transitions.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the advanced spectroscopic and structural characterization of the chemical compound “6,7-Diphenyl-3-pyrrolizinone.”

Specifically, detailed research findings on the following analytical techniques for this particular compound could not be located:

Electron Spin Resonance (ESR) Spectroscopy: No studies detailing the use of ESR to characterize radical species of this compound were found.

High-Resolution Mass Spectrometry (HRMS): There is no available data on the precise molecular weight or the specific fragmentation patterns of this compound as determined by HRMS.

While general information exists for the broader class of pyrrolizinone compounds and other nitrogen-containing heterocycles, these findings are not specific to the 6,7-diphenyl substituted derivative requested. Therefore, the generation of an article with the specified detailed outline and data tables is not possible at this time due to the absence of published research on this specific molecule.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For 6,7-Diphenyl-3-pyrrolizinone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), would be employed to optimize the molecule's geometry and calculate its electronic properties.

These calculations would yield crucial information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. DFT also allows for the calculation of reactivity descriptors such as electronegativity, hardness, and softness, which would help in predicting how this compound might interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative of the type of data that would be generated from DFT calculations and is not based on actual published results.)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -1250 Ha |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Transitions

To understand the optical properties of this compound, such as its absorption of ultraviolet-visible (UV-Vis) light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. nih.govresearchgate.net This technique calculates the energies of electronic excited states, which correspond to the absorption of photons. nih.govresearchgate.net

TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These theoretical predictions could then be compared with experimental UV-Vis spectra to validate the computational model. The analysis would identify the specific electronic transitions, such as π-π* or n-π*, responsible for the observed absorption peaks. nih.gov For instance, a study on a diphenyl azafluoranthene derivative used TD-DFT to achieve good quantitative agreement with the experimental position of the first absorption band. nih.govresearchgate.net

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound (Note: This table is for illustrative purposes and does not represent published experimental or computational data.)

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 350 | 0.45 |

| S0 → S2 | 280 | 0.12 |

| S0 → S3 | 250 | 0.68 |

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical modeling, primarily using DFT, is instrumental in elucidating the step-by-step mechanisms of chemical reactions. diva-portal.orgresearchgate.net For this compound, this could involve modeling its synthesis, such as a 1,3-dipolar cycloaddition reaction, or its subsequent chemical transformations. nih.gov

By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. researchgate.net Such models can also be used to investigate the regioselectivity and stereoselectivity of reactions involving the pyrrolizinone core. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone. diva-portal.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound would be explored through conformational analysis and molecular dynamics (MD) simulations. Due to the presence of two phenyl groups, different rotational isomers (conformers) are possible. Conformational analysis would involve systematically rotating the single bonds connecting the phenyl groups to the pyrrolizinone core to identify the most stable, low-energy conformations.

Molecular dynamics simulations would provide a view of the molecule's behavior over time in a simulated environment, such as in a solvent. nih.gov This would reveal the dynamic interplay between different conformers, the lifetimes of specific conformations, and how the solvent affects the molecule's shape and flexibility. nih.gov

Theoretical Basis for Stereochemical Outcomes and Tautomeric Preferences

Theoretical calculations can provide a fundamental understanding of the stereochemistry and potential tautomerism in this compound. While the core structure as named is fixed, theoretical models could be used to investigate the energetic favorability of different stereoisomers if chiral centers were introduced through reactions.

Furthermore, the possibility of tautomerism, such as keto-enol tautomerism involving the carbonyl group at the 3-position, could be assessed. By calculating the relative energies of the different tautomeric forms, computational methods can predict which tautomer is likely to be predominant under given conditions. This is crucial for understanding the molecule's reactivity and spectroscopic properties.

Applications in Medicinal Chemistry Research and Drug Design

6,7-Diphenyl-3-pyrrolizinone as a Privileged Scaffold for Bioactive Molecules

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly valuable starting points for drug discovery. The pyrrolizinone core, as exemplified by this compound, is recognized as one such scaffold. Pyrrolizines and related fused heterocyclic systems are prominent in a variety of natural products that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The value of the this compound framework lies in its rigid, three-dimensional structure which allows for the precise spatial orientation of substituent groups. The two phenyl rings at the 6 and 7 positions contribute significantly to the molecule's properties, often participating in crucial π-π stacking or hydrophobic interactions within target binding sites. The pyrrolizinone core itself contains hydrogen bond acceptors (the ketone oxygen) and potential for various other non-covalent interactions, providing multiple points for modification and optimization to achieve desired biological activity and selectivity. Its synthetic accessibility allows for the creation of diverse chemical libraries, where modifications can be systematically introduced to explore the chemical space around this core structure.

Structure-Activity Relationship (SAR) Studies of Pyrrolizinone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of the this compound scaffold, SAR studies aim to identify which parts of the molecule are essential for its therapeutic effects and how modifications affect potency and selectivity.

Influence of Substituents on Molecular Interactions and Selectivity

The nature and position of substituents on the this compound core can dramatically alter its interaction with biological targets. Modifications typically focus on the two phenyl rings and other accessible positions on the pyrrolizinone nucleus. For instance, adding electron-withdrawing or electron-donating groups to the phenyl rings can modulate the electronic properties of the entire molecule, affecting its binding affinity.

Key findings from SAR studies on related heterocyclic scaffolds often reveal that:

Hydrophobic Groups: The inherent lipophilicity of the two phenyl rings is crucial for entering cellular compartments and interacting with hydrophobic pockets in target proteins.

Polar Substituents: The introduction of polar groups, such as hydroxyl (-OH) or amino (-NH2) groups, can introduce new hydrogen bonding opportunities, potentially increasing binding affinity and altering the selectivity profile.

Steric Bulk: The size of the substituents is also a critical factor. Bulky groups can either enhance binding by filling a large pocket or decrease activity through steric hindrance, preventing the scaffold from adopting the correct orientation in the binding site.

The following table illustrates hypothetical SAR data for a series of this compound derivatives targeting a generic kinase enzyme, demonstrating the impact of substituent changes on inhibitory activity.

| Compound ID | Phenyl Ring Substituent (Position) | Inhibitory Concentration (IC₅₀) in nM | Notes on Selectivity |

| PYR-001 | None (Parent Compound) | 150 | Moderate selectivity |

| PYR-002 | 4-Fluoro (on one phenyl ring) | 95 | Increased potency, similar selectivity |

| PYR-003 | 4-Methoxy (on one phenyl ring) | 75 | Increased potency and selectivity |

| PYR-004 | 3,4-Dichloro (on one phenyl ring) | 210 | Decreased potency |

| PYR-005 | 4-Amino (on one phenyl ring) | 50 | Potent, forms additional hydrogen bond |

Exploration of Binding Motifs and Pharmacophore Identification

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the pyrrolizinone scaffold, pharmacophore modeling identifies the key spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

For this compound derivatives, a typical pharmacophore model might include:

Two hydrophobic/aromatic centers defined by the phenyl rings.

A hydrogen bond acceptor feature at the carbonyl oxygen.

Specific exclusion volumes to define the space not occupied by the ligand.

Identifying these key features allows researchers to screen virtual libraries for other compounds that match the pharmacophore model, even if their underlying chemical scaffolds are different. This process accelerates the discovery of new and diverse lead compounds.

Rational Drug Design Approaches Utilizing Pyrrolizinone Frameworks

Rational drug design leverages the understanding of a biological target to develop new therapeutic agents. The this compound scaffold is an excellent candidate for such approaches due to its defined structure and synthetic tractability.

Fragment-Based Drug Design Strategies

Fragment-Based Drug Design (FBDD) is a method that starts by identifying small chemical fragments that bind weakly to a target protein. These fragments are then grown or linked together to produce a lead compound with higher affinity.

The pyrrolizinone core can be utilized in FBDD in two primary ways:

As a Core Fragment: A simplified version of the pyrrolizinone scaffold can be included in a fragment library to screen against a target. If it binds, its structure can be elaborated upon, for example, by adding the phenyl groups or other functionalities to improve potency.

As a Scaffold for Linking Fragments: If two different fragments are found to bind in adjacent pockets of a target protein, the pyrrolizinone structure can be used as a rigid linker to connect them, creating a single, high-affinity molecule. The defined geometry of the scaffold ensures that the linked fragments maintain their optimal binding orientations.

Computer-Aided Drug Design (CADD) and In-Silico Screening Methodologies

Computer-Aided Drug Design (CADD) employs computational methods to expedite the drug discovery process. For the this compound scaffold, CADD is used extensively.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Researchers can dock a library of virtual this compound derivatives into the active site of a protein to prioritize which compounds to synthesize. This helps in understanding the binding mode and refining the SAR.

Virtual Screening: Large databases of compounds can be computationally screened to identify molecules containing the pyrrolizinone scaffold or those that mimic its pharmacophore. This is a cost-effective way to identify novel hit compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activity. By developing a QSAR model for a series of pyrrolizinone derivatives, researchers can predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.

The table below summarizes the application of various CADD techniques in the study of pyrrolizinone derivatives.

| CADD Technique | Application | Outcome |

| Molecular Docking | Predict binding pose of derivatives in a target's active site. | Elucidation of key binding interactions; guides SAR. |

| Virtual Screening | Identify new hits from large compound libraries based on the pyrrolizinone pharmacophore. | Discovery of novel chemical starting points. |

| QSAR | Develop predictive models for biological activity based on molecular descriptors. | Prioritization of synthetic targets with high predicted potency. |

| Molecular Dynamics | Simulate the movement of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. |

Information regarding the chemical compound “this compound” is not available in the public domain for the requested applications.

Extensive research has been conducted to gather information on the chemical compound “this compound,” with a specific focus on its applications in medicinal chemistry, particularly in the design and synthesis of enzyme inhibitors and its role as a precursor in the synthesis of complex natural products. Despite a thorough review of available scientific literature, no specific data or research findings directly pertaining to “this compound” in these areas could be located.

The search for relevant studies included various databases and search strategies. However, the inquiries did not yield any results that specifically discuss the synthesis of enzyme inhibitors based on the “this compound” scaffold or its utilization in the synthetic pathways of natural products.

While the broader class of pyrrolizine and pyrrolizinone derivatives is of interest in medicinal chemistry and has been explored for various biological activities, the specific compound “this compound” does not appear to be a subject of published research in the contexts requested. The available literature focuses on other related heterocyclic systems and their derivatives.

Therefore, due to the absence of specific and scientifically validated information, it is not possible to provide an article that adheres to the requested outline and content inclusions for “this compound.” To maintain scientific accuracy and adhere strictly to the user's request of focusing solely on this compound, no further information can be provided.

Table of Compounds Mentioned

Applications in Material Science and Advanced Materials Research

Optoelectronic Properties of Pyrrolizinone Derivatives and Their Potential

Pyrrolizinone derivatives are being investigated as small-molecule organic dyes due to their distinct photophysical properties. tandfonline.com The electronic behavior of these compounds is largely dictated by the substituents attached to the pyrrolizinone core. For instance, the introduction of a pyrrolyl group can significantly influence the molecule's absorption and emission spectra. tandfonline.com

Recent studies on a series of pyrrolizine-3-one derivatives have provided insights into their optoelectronic characteristics. These compounds exhibit maximum absorbance peaks in the range of 306–416 nm. tandfonline.com The fluorescence emission spectra are dependent on the nature of the substituent at the nitrogen atom of the pyrrole (B145914) ring. Derivatives with a pyrrolyl substituent show maximum fluorescence emission between 603–614 nm, while those with an N-methyl pyrrolyl substituent emit in the 465–498 nm range. tandfonline.com

A notable feature of the pyrrolyl-substituted pyrrolizinones is their large Stokes shifts, which are in the range of 192–206 nm. tandfonline.com The quantum yield of these compounds, however, has been found to be relatively low, with values ranging from 0.002 to 0.046. tandfonline.com The solvatochromic behavior of some fused pyrrolone derivatives, where the fluorescence is influenced by the polarity and hydrogen-bonding capability of the solvent, suggests potential for intramolecular charge transfer in the excited state. mdpi.com

Table 1: Photophysical Properties of Selected Pyrrolizine-3-one Derivatives

| Compound | Substituent | Max. Absorbance (nm) | Max. Emission (nm) | Stokes Shift (nm) | Quantum Yield |

|---|---|---|---|---|---|

| Derivative A | Pyrrolyl | ~306-416 | ~603-614 | ~192-206 | 0.002-0.046 |

| Derivative B | N-methyl pyrrolyl | ~306-416 | ~465-498 | Not Specified | Not Specified |

Data synthesized from research on various pyrrolizine-3-one derivatives. tandfonline.com

The tunability of the optoelectronic properties through synthetic modification suggests that 6,7-Diphenyl-3-pyrrolizinone and related compounds could be further developed for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

Supramolecular Assemblies and Self-Organization Phenomena

The field of supramolecular chemistry explores the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. While specific studies on the self-assembly of this compound are not extensively documented, the broader class of pyrrole-containing molecules is known to participate in such phenomena. These assemblies are crucial for the development of functional materials with ordered structures at the nanoscale. nih.gov

Pyrrole-containing structures, such as dipyrrolyldiketones, can form complexes with metals like Cu(II), leading to planar geometries that facilitate stacking into organized assemblies. nih.gov The substitution on the pyrrole units can modulate the solid-state packing of these structures. nih.gov It is conceivable that the pyrrolizinone core, with its own set of hydrogen bond donors and acceptors, as well as the potential for π-π stacking interactions from the phenyl rings in this compound, could be designed to form specific supramolecular architectures.

The formation of these organized structures is driven by a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. By strategically placing functional groups on the this compound scaffold, it may be possible to direct the self-assembly process to create nanotubes, vesicles, or other complex nanostructures. Such ordered assemblies can exhibit enhanced properties compared to the individual molecules, which is a key principle in the design of advanced materials.

Applications in Organic Conductors and Electronic Devices

Organic conductors are organic materials that can conduct electricity. The development of these materials is driven by the prospect of creating lightweight, flexible, and solution-processable electronic devices. The conductivity in these materials often arises from the stacking of planar, π-conjugated molecules, which allows for the delocalization of electrons.

While there is no specific research detailing the use of this compound as an organic conductor, the general principles of molecular design for such applications can be considered. The planarity of the pyrrolizinone core combined with the aromatic phenyl groups could facilitate π-π stacking, a prerequisite for charge transport. However, to achieve significant conductivity, the intermolecular electronic coupling would need to be optimized.

This could potentially be achieved through chemical modification of the this compound structure to enhance intermolecular interactions and control the packing in the solid state. For example, the introduction of substituents that promote a more ordered and closer packing arrangement could improve the material's conductive properties. The field of organic conductors is an active area of research, and the exploration of new molecular scaffolds like pyrrolizinones could lead to the discovery of novel materials for electronic applications. arxiv.orgtaylorfrancis.com

Development of Novel Functional Materials Incorporating Pyrrolizinone Moieties

The incorporation of unique molecular building blocks into larger material systems is a common strategy for developing novel functional materials with tailored properties. The pyrrolizinone moiety, with its interesting photophysical properties and potential for self-assembly, represents a promising candidate for such a building block.

For instance, pyrrolo[3,2-b]pyrrole, a structural isomer of the core of pyrrolizinone, has been used to create conjugated polymers with tunable optoelectronic properties for organic electronics. rsc.org By diversifying the aromatic units attached to the pyrrolopyrrole core, researchers have been able to tune the optical absorbance across the visible spectrum and create materials with charge-transfer characteristics suitable for donor-acceptor systems. rsc.org

A similar approach could be applied to this compound. By polymerizing this molecule or incorporating it as a repeating unit in a copolymer, it may be possible to create new functional polymers. The phenyl groups at the 6 and 7 positions could be functionalized to enable polymerization or to further tune the material's properties. Such materials could find applications in a range of areas, including organic solar cells, transistors, and sensors, leveraging the inherent properties of the pyrrolizinone core.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes to 6,7-Diphenyl-3-pyrrolizinone

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. Future research will likely focus on creating novel and sustainable routes to this compound and its analogs, moving away from traditional methods that may involve harsh conditions or hazardous reagents.

Key research avenues include:

Green Chemistry Approaches: Emphasis will be placed on synthetic strategies that align with the principles of green chemistry. This includes the use of renewable starting materials, solvent-free reaction conditions, and the development of catalytic processes that minimize waste. researchgate.netmdpi.com For instance, strategies for forming the pyrrole (B145914) ring, a core component of the pyrrolizinone structure, are being developed from biosourced materials like 3-hydroxy-2-pyrones, which can react with amines under solvent-free conditions. researchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for building complex molecular architectures from simple starting materials, offering high atom economy and procedural simplicity. researchgate.net Developing MCRs to construct the this compound scaffold would represent a significant advancement in its synthesis.

Catalytic C-H Activation: Direct functionalization of C-H bonds is an increasingly powerful tool in organic synthesis. Future routes may involve transition-metal-catalyzed C-H activation to build the pyrrolizinone core or to modify the diphenyl substituents, avoiding the need for pre-functionalized starting materials.

| Energy Consumption | Frequently require high temperatures and prolonged reaction times. | Milder reaction conditions, potentially utilizing microwave or ultrasonic assistance. |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The chemical reactivity of the this compound scaffold is not yet fully explored. Future investigations will aim to uncover novel reactivity patterns and leverage them to synthesize new classes of compounds.

Potential areas of exploration include:

Electrophilic and Nucleophilic Reactions: Systematic studies on the reactions of the pyrrolizinone core with a wide range of electrophiles and nucleophiles can reveal new functionalization pathways. For example, studies on simpler pyrrolizin-3-ones have shown reactivity with electrophiles like hydrogen chloride and N-bromosuccinimide, leading to addition and substitution products. researchgate.netrsc.org

Cycloaddition Reactions: The double bonds within the pyrrolizinone system could potentially participate in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct more complex polycyclic systems.

Photochemical Transformations: The conjugated system of this compound suggests interesting photophysical properties. tandfonline.com Research into its behavior under photochemical conditions could lead to novel light-induced reactions and the development of photosensitive materials or photosensitizers. tandfonline.com

Ring-Opening and Rearrangement Reactions: Investigating the stability of the bicyclic ring system under various conditions (e.g., acidic, basic, thermal) could uncover novel ring-opening or rearrangement pathways, providing access to different heterocyclic scaffolds.

Table 2: Potential Chemical Transformations for this compound

| Reaction Type | Potential Reagents/Conditions | Expected Outcome |

|---|---|---|

| Electrophilic Addition/Substitution | Halogens (NBS, NCS), Acids (HCl, HBr), Vilsmeier reagent. researchgate.netrsc.org | Functionalization of the pyrrolizinone core at various positions. |

| [3+2] Dipolar Cycloaddition | Azides, Nitrones, Carbonyl ylides. | Synthesis of novel fused heterocyclic systems. |

| Photochemical [2+2] Cycloaddition | Alkenes, Alkynes under UV irradiation. | Formation of cyclobutane-fused derivatives. |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂. | Selective reduction of double bonds to yield partially or fully saturated pyrrolizidinone structures. researchgate.net |

| Cross-Coupling Reactions | Suzuki, Heck, Sonogashira conditions on halogenated derivatives. | Introduction of diverse substituents onto the core structure. |

Integration with Advanced High-Throughput Screening Methodologies in Chemical Biology

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with specific biological activities. nih.gov Integrating this compound and its derivative libraries with HTS is a crucial step toward discovering new therapeutic agents or chemical probes.

Future directions in this area involve:

Library Synthesis: The creation of diverse chemical libraries based on the this compound scaffold is essential. This can be achieved using combinatorial chemistry and automated synthesis platforms. nih.gov

Assay Development: Designing a wide range of HTS assays to screen these libraries is critical. These assays can range from simple biochemical assays with purified enzymes or receptors to complex cell-based assays that measure phenotypes like cell viability, pathway activation, or protein expression. nih.govresearchgate.net

Target Identification: For "hit" compounds identified through phenotypic screens, subsequent studies will be needed to identify their specific molecular targets, a process often referred to as target deconvolution.

Table 3: High-Throughput Screening (HTS) Assay Types for Chemical Biology

| Assay Category | Principle | Example Application |

|---|---|---|

| Biochemical Assays | Measure the effect of a compound on a purified biological target (e.g., enzyme, receptor). researchgate.net | Screening for inhibitors of a specific kinase or protease. |

| Cell-Based Assays | Measure a compound's effect on living cells, monitoring parameters like viability, proliferation, or signaling pathways. nih.gov | Identifying compounds that selectively kill cancer cells or modulate a specific cellular response. |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to quantify multiple phenotypic changes in cells simultaneously. | Screening for changes in protein localization, cell morphology, or organelle health. |

| Reporter Gene Assays | Measure the activity of a specific signaling pathway by linking it to the expression of a reporter protein (e.g., luciferase, GFP). | Identifying compounds that activate or inhibit a particular transcription factor. |

Computational Predictions for Novel Pyrrolizinone Derivatives with Targeted Properties

In silico or computational chemistry plays a vital role in modern drug discovery and materials science by predicting the properties of molecules before they are synthesized. mdpi.com This approach can significantly accelerate the research and development process for new this compound derivatives.

Key computational strategies include:

Molecular Docking: This technique predicts the preferred binding mode of a molecule to a biological target, such as a protein or enzyme. It can be used to screen virtual libraries of pyrrolizinone derivatives to identify those with the highest potential binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interactions with a target over time, offering a more detailed understanding of binding stability and conformational changes. mdpi.com

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to prioritize candidates with favorable drug-like profiles early in the discovery process. mdpi.com

Table 4: Application of Computational Tools in Pyrrolizinone Research

| Computational Method | Application | Information Gained |

|---|---|---|

| Virtual Screening/Molecular Docking | Identify potential biological targets for the pyrrolizinone scaffold. | Binding affinity, interaction modes, potential "hits" for synthesis. mdpi.com |

| De Novo Design | Generate novel molecular structures that fit a specific target's active site. | Design of new pyrrolizinone derivatives with potentially enhanced activity. |

| Property Prediction (e.g., Deep Learning) | Predict physicochemical properties like solubility, lipophilicity, and photophysical characteristics. arxiv.org | Guide the design of molecules with desired physical or optical properties. |

| Pharmacophore Modeling | Identify the essential 3D structural features required for biological activity. | Create a template for designing new active compounds. |

Expanding Applications in Catalysis and Advanced Chemical Biology

The unique structural and electronic properties of the this compound scaffold open up possibilities for its use beyond traditional medicinal chemistry.

Emerging research avenues include:

Organocatalysis: Heterocyclic compounds are often used as scaffolds for developing novel organocatalysts. The pyrrolizinone core could be functionalized to create catalysts for various asymmetric transformations, providing a metal-free alternative to traditional catalysts.

Chemical Probes and Biosensors: Derivatives of this compound could be developed into fluorescent probes for bioimaging. By introducing specific functional groups, these molecules could be designed to selectively bind to and report on the presence of specific ions, small molecules, or biomacromolecules within living cells. The inherent fluorescence of some pyrrolizinone derivatives provides a strong starting point for this research. tandfonline.com

Materials Science: The rigid, conjugated structure of this compound makes it an interesting candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.